molecular formula C17H20O4 B13932599 Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- CAS No. 63367-99-7

Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy-

Cat. No.: B13932599
CAS No.: 63367-99-7
M. Wt: 288.34 g/mol
InChI Key: UPOANTHMCQBWOE-UHFFFAOYSA-N
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Description

Biogenetic Origins of Methoxy-Substituted Phenethylphenols

The structural architecture of 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxyphenol suggests convergent biosynthetic pathways involving both phenylpropanoid metabolism and alkylation processes. Current models propose:

  • Shikimate pathway initiation : Phenylalanine undergoes deamination via phenylalanine ammonia-lyase (PAL) to yield cinnamic acid, followed by hydroxylation and O-methylation to produce 3,4-dimethoxycinnamic acid.
  • Sidechain elongation : Reduction of the cinnamic acid carboxyl group generates 3,4-dimethoxyphenylethanol, which may undergo oxidative coupling with a p-methoxyphenol precursor. This aligns with observed dimerization patterns in Combretaceae lignans.
  • Enzymatic methylation : Position-specific O-methyltransferases introduce methoxy groups at C2 and C3'/C4' positions, as evidenced by analogous modifications in thymol and carvacrol biosynthesis.

Key enzymatic steps include:

  • Cinnamate-4-hydroxylase (C4H) for para-hydroxylation
  • Catechol-O-methyltransferase (COMT) for methoxy group addition
  • NADPH-dependent oxidoreductases for sidechain formation

The prevalence of 3,4-dimethoxy motifs in Combretaceae metabolites suggests evolutionary optimization for membrane permeability and protein binding, as demonstrated in comparative studies of phenolic bioactivity.

Ethnopharmacological Significance of Combretaceae Secondary Metabolites

Combretum caffrum and related species have been systematically documented in African traditional medicine systems for their antimicrobial and anti-inflammatory properties. The table below synthesizes ethnobotanical data relevant to phenolic derivative applications:

Species Traditional Preparation Documented Uses Phytochemical Correlates
C. caffrum Cold-water macerations Topical antimicrobial treatments 5-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methoxyphenol
C. imberbe Root decoctions Gastrointestinal infections Ellagitannins, flavan-3-ols
C. molle Leaf infusions Respiratory tract infections Galloylquinic acids

Phytochemical analyses identify 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxyphenol as a marker compound in C. caffrum bark extracts used for wound care. Its structural features – including the ortho-methoxy group and ethylene-bridged aromatic systems – enhance radical scavenging capacity compared to simpler phenols, with demonstrated EC50 values of 18.7 μM against DPPH radicals in standardized assays.

Mechanistic studies suggest dual antimicrobial action:

  • Disruption of microbial membranes via insertion of lipophilic methoxy groups
  • Chelation of essential metal cofactors through phenolic hydroxyl groups

Properties

CAS No.

63367-99-7

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C17H20O4/c1-19-15-8-6-12(10-14(15)18)4-5-13-7-9-16(20-2)17(11-13)21-3/h6-11,18H,4-5H2,1-3H3

InChI Key

UPOANTHMCQBWOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

Preparation Methods

General Background on Phenol Derivatives Preparation

Phenols with various substituents are typically prepared via:

Common industrial and laboratory methods for phenol synthesis include:

  • From haloarenes by nucleophilic substitution with sodium hydroxide.
  • From benzenesulphonic acid by fusion with sodium hydroxide.
  • From diazonium salts by hydrolysis.
  • From cumene via oxidation and acid cleavage.

These methods provide phenol or simple phenol derivatives, which can be further elaborated to more complex molecules like the target compound.

Specific Preparation Methods for Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy-

Key Synthetic Steps

Preparation of Alpha-Methoxy-Substituted Hydroxyacetophenone Intermediate

According to patent EP0449602A1, a related compound, 4-(2′-methoxyethyl)phenol, is prepared via:

This method simplifies previous complex routes by combining methoxide substitution and hydrogenation into a streamlined process.

Attachment of the 2-(3,4-dimethoxyphenyl)ethyl Side Chain

The 2-(3,4-dimethoxyphenyl)ethyl substituent can be introduced via:

  • Grignard reaction : Preparation of a Grignard reagent from a 3,4-dimethoxyphenyl ethyl halide, followed by reaction with an appropriately substituted hydroxyacetophenone or phenol derivative.
  • Friedel-Crafts alkylation or acylation : Using the 3,4-dimethoxyphenyl ethyl electrophile to alkylate the phenol ring at the 5-position, possibly requiring protection of the phenol hydroxyl group.
  • Cross-coupling reactions : Such as Suzuki or Heck coupling if halogenated intermediates are available.

These steps require careful control to ensure regioselectivity and to avoid side reactions such as over-alkylation or demethylation of methoxy groups.

Data Table: Comparison of Preparation Methods for Phenol Derivatives Related to Target Compound

Step/Method Description Advantages Disadvantages Reference
Bromination of 4-hydroxyacetophenone Produces alpha-bromo intermediate for further modification High selectivity for alpha position Requires handling of bromine reagents
Methoxide-bromide exchange Converts bromo intermediate to methoxy derivative Efficient substitution under mild conditions Requires strict anhydrous conditions
Catalytic hydrogenation Reduces ketone to methoxyethyl phenol Direct, one-step reduction; scalable Needs hydrogenation catalyst and pressure
Grignard reagent alkylation Attaches 3,4-dimethoxyphenyl ethyl side chain High carbon-carbon bond formation efficiency Sensitive to moisture; requires inert atmosphere
Friedel-Crafts alkylation Aromatic substitution for side chain attachment Straightforward aromatic substitution Possible polyalkylation; requires protection

Research Results and Analysis

  • The bromination-methoxide exchange-hydrogenation route offers a technically feasible and efficient approach to synthesize methoxy-substituted phenol derivatives, as demonstrated in patent literature.
  • The Grignard reaction provides a reliable method to introduce the 3,4-dimethoxyphenyl ethyl moiety, leveraging the nucleophilicity of the organomagnesium intermediate to form carbon-carbon bonds.
  • Protection-deprotection strategies may be necessary to maintain the integrity of the phenol hydroxyl group during alkylation steps.
  • Reaction conditions such as temperature, solvent, and catalyst choice critically influence yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens or nitro groups for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

Scientific Research Applications

Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- is studied for its diverse biological activities and potential effects. Research focuses on its mechanism of action at the molecular level to understand how it can be effectively utilized in medicinal chemistry.

Pharmaceuticals
Due to its biological activity, Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- is explored as a lead in pharmaceutical research.

Synthesis and Reactions

The synthesis of Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- typically involves multi-step organic reactions. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve halogens or nucleophiles such as thiols.

Structural Similarities

Several compounds share structural similarities with Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy-.

Comparative Analysis of Structurally Similar Compounds

Compound NameStructureUnique Features
Phenol, 5-(2-(3,5-dimethoxyphenyl)ethyl)Similar core structure with a different methoxy substitutionPotentially different biological activity due to structural variation
4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenolContains an imine linkageDifferent reactivity profile due to imine functionality
2-Methoxy-4-methylphenolSimpler structure with fewer substituentsCommonly used as an antiseptic; distinct biological applications

Mechanism of Action

The mechanism of action of Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenethyl Group

The substituents on the phenethyl moiety significantly influence the compound’s bioactivity and physical properties. Key analogs include:

Compound Name CAS Number Key Structural Differences Potential Impact on Properties
Phenol, 2-methoxy-5-[2-(4-methoxyphenyl)ethyl]- 63367-97-5 4-methoxy (vs. 3,4-dimethoxy) on phenethyl Reduced steric hindrance; altered logP
Phenol,5-[2-(3-hydroxyphenyl)ethyl]-2-methoxy- 63367-93-1 3-hydroxy (vs. 3,4-dimethoxy) on phenethyl Increased polarity; antioxidant potential
Phenol,5-[2-(4-chlorophenyl)ethyl]-2-methoxy- 63368-06-9 4-chloro (vs. 3,4-dimethoxy) on phenethyl Enhanced electronegativity; binding affinity

Key Observations :

  • Hydroxyl substitution (CAS 63367-93-1) introduces hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity .

Comparison with Simpler Methoxyphenols

Simpler analogs like guaiacol (2-methoxyphenol) (CAS 90-05-1) lack the phenethyl group, resulting in:

  • Lower molecular weight (124.14 g/mol vs. ~362.4 g/mol for the target compound).
  • Reduced complexity , making guaiacol more volatile and widely used in flavoring agents .

Biological Activity

Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular structure, which includes a phenolic core with methoxy substitutions. The chemical formula is C17_{17}H20_{20}O3_3, and it features two methoxy groups attached to a phenyl ring.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Research indicates that phenol derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have demonstrated that this compound exhibits significant radical scavenging activity, comparable to established antioxidants such as quercetin and vitamin C .

Antimicrobial Effects

Studies have shown that phenolic compounds possess antimicrobial properties. Specifically, phenol derivatives can inhibit the growth of various bacteria and fungi. For instance, a study indicated that similar compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and pharmaceutical formulations .

Anti-inflammatory Properties

Inflammation is a critical factor in various diseases, including cancer and cardiovascular disorders. Phenolic compounds are known to modulate inflammatory pathways. Research has indicated that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

The biological activity of Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- can be attributed to several mechanisms:

  • Radical Scavenging : The methoxy groups in the structure enhance the electron-donating ability of the phenolic hydroxyl group, facilitating the neutralization of free radicals.
  • Enzyme Inhibition : This compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
  • Gene Expression Modulation : It has been suggested that phenolic compounds can influence gene expression related to antioxidant defense mechanisms and inflammation .

Case Studies

Several studies have investigated the biological effects of phenolic compounds similar to Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy-:

  • Study on Antioxidant Capacity : A comparative analysis was conducted on various phenolic compounds, revealing that those with multiple methoxy groups exhibited enhanced antioxidant activity. The study utilized DPPH and ABTS assays to quantify radical scavenging capabilities .
  • Antimicrobial Study : An investigation into the antimicrobial properties of phenolic compounds found that derivatives similar to this compound inhibited bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting the potential for clinical applications .

Data Tables

Biological ActivityAssay TypeResultReference
AntioxidantDPPHSignificant scavenging
AntimicrobialMICEffective against E. coli
Anti-inflammatoryCytokine inhibitionReduced TNF-α levels

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